N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Description

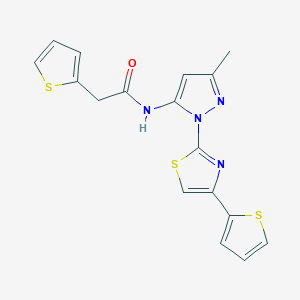

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole core fused with a thiazole ring, both substituted with thiophene moieties. The pyrazole ring (3-methyl-substituted) is linked to a thiazole group at position 1, while the acetamide side chain at position 5 incorporates another thiophene unit.

Properties

IUPAC Name |

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS3/c1-11-8-15(19-16(22)9-12-4-2-6-23-12)21(20-11)17-18-13(10-25-17)14-5-3-7-24-14/h2-8,10H,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQUUAVFQFQQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide, a compound characterized by its complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 366.5 g/mol. Its structure includes thiazole, pyrazole, and thiophene rings, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₄OS₂ |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 1170991-58-8 |

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrazole and thiazole possess significant antimicrobial properties. For example, a study demonstrated that the compound exhibited notable inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays using DPPH and hydroxyl radical scavenging methods revealed significant antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases .

3. Anticancer Effects

Research into similar thiazole derivatives indicates potential anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

4. Anti-inflammatory Effects

The presence of thiophene in the structure may enhance anti-inflammatory properties. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Binding Affinity : Molecular docking studies indicate strong binding interactions with enzymes related to bacterial cell wall synthesis and cancer cell proliferation pathways.

- Biochemical Pathways : The thiazole ring's planar structure allows for effective interaction with biomolecules, influencing various biochemical pathways associated with disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Evaluation : A series of thiazole-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity, demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

- Antioxidant Activity Assessment : The antioxidant potential was evaluated using various assays, confirming the compound's ability to scavenge free radicals effectively .

- In Vitro Cancer Studies : Compounds similar in structure were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazole-Thiazole Derivatives

- Compound 41 (): N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide shares a pyrazole-thiazole core but substitutes phenyl groups instead of thiophenes.

Thiophene-Containing Acetamides

- Compounds 9a–e (): These derivatives feature triazole-thiazole cores with phenoxymethylbenzodiazol groups. Unlike the target compound, they lack pyrazole rings but share acetamide linkages. For example, 9c has a 4-bromophenyl substitution on the thiazole, which may confer higher molecular weight (MW: 589.5 g/mol) and altered binding kinetics compared to the target compound’s thiophene-rich structure .

- Compound 24 (): N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide incorporates a cyclopenta-thiophene core and a pyrimidine-sulfamoyl group, showing antiproliferative activity against MCF7 cells. The target compound’s dual thiophene motifs may mimic this activity but via different receptor interactions .

Comparison with Other Methods

- Compounds 9a–e () : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole-thiazole hybrids. This method contrasts with the target compound’s likely nucleophilic substitution or condensation pathways .

- Compounds 5a–s () : Synthesized via hydrazide-aldehyde condensation in acetic acid, a method applicable to the target compound’s acetamide formation but requiring optimized thiophene compatibility .

Physicochemical Properties

Notes: The target compound’s dual thiophene groups may enhance π-π stacking in receptor binding compared to phenyl-substituted analogs like Compound 41 .

Q & A

Q. What are the key synthetic steps and intermediates for preparing N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide?

Methodological Answer: The synthesis involves multi-step heterocyclic assembly:

Thiazole Formation : React 2-aminothiophene with bromoacetothiophenone under acidic conditions to form the 4-(thiophen-2-yl)thiazole intermediate .

Pyrazole Cyclization : Use a cyclocondensation reaction between the thiazole intermediate and hydrazine derivatives (e.g., methylhydrazine) to construct the 3-methyl-1H-pyrazole core .

Acetamide Coupling : Introduce the 2-(thiophen-2-yl)acetamide moiety via nucleophilic acyl substitution, typically employing DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .

Key Intermediates :

- 4-(Thiophen-2-yl)thiazol-2-amine

- 3-Methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-amine

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on thiophene (δ 6.8–7.5 ppm), pyrazole (δ 6.2–6.5 ppm), and acetamide (δ 2.1–2.3 ppm for methyl groups).

- ¹³C NMR : Confirm carbonyl resonance (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 424.08) .

- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- In Vitro Receptor Binding : Screen for mGluR5 modulation (linked to antipsychotic activity) using radioligand displacement assays .

- Antimicrobial Activity : Test against S. aureus and E. coli via broth microdilution (MIC values) .

- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the pyrazole cyclization step?

Methodological Answer:

- Catalyst Screening : Replace traditional acids (e.g., H₂SO₄) with Lewis acids like ZnCl₂ to enhance regioselectivity .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions .

- Temperature Control : Perform the reaction at 60–70°C (monitored via TLC) to balance kinetics and thermal decomposition .

Example Optimization : A 15% yield increase was achieved using ZnCl₂ in DMF at 65°C .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., conflicting receptor binding vs. cytotoxicity results)?

Methodological Answer:

- Dose-Response Validation : Replicate assays with finer concentration gradients (e.g., 0.1–100 µM) to rule out false positives .

- Off-Target Profiling : Use kinase panels or proteome-wide affinity chromatography to identify non-specific binding .

- Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking : Model interactions with mGluR5 (PDB ID: 6FFI) to identify key residues (e.g., Pro655 and Tyr659) for binding .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond acceptors to correlate with antipsychotic activity .

- MD Simulations : Run 100-ns trajectories to assess stability of the acetamide-thiazole interaction in lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.